4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(1-sulfanylethyl)benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NR2). This compound is notable for its unique structure, which includes a dimethylamino group and a sulfanylethyl substituent on the benzene ring. Sulfonamides have a wide range of applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-sulfanylethyl)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of benzenesulfonyl chloride with N,N-dimethyl-1-sulfanylethylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis. Additionally, the combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1-sulfanylethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N-dimethyl-4-(1-sulfanylethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and antifungal properties, as well as its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-sulfanylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: One of the first sulfonamide antibiotics discovered.
Uniqueness
N,N-dimethyl-4-(1-sulfanylethyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the dimethylamino group and the sulfanylethyl substituent. These features can influence its reactivity and interactions with biological targets, making it distinct from other sulfonamides.
Properties
Molecular Formula |
C10H15NO2S2 |
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Molecular Weight |
245.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-sulfanylethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S2/c1-8(14)9-4-6-10(7-5-9)15(12,13)11(2)3/h4-8,14H,1-3H3 |
InChI Key |
HEHOPWRJPRMUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)S |
Origin of Product |
United States |
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